molecular formula C12H17NO3 B12000116 4-Butoxyphenyl methylcarbamate CAS No. 3978-69-6

4-Butoxyphenyl methylcarbamate

Cat. No.: B12000116
CAS No.: 3978-69-6
M. Wt: 223.27 g/mol
InChI Key: DDBBWBHJQVDNHM-UHFFFAOYSA-N
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Description

4-Butoxyphenyl methylcarbamate is a carbamate ester characterized by a phenyl ring substituted with a butoxy group (–O–(CH₂)₃CH₃) at the para position and a methylcarbamate (–O–CO–NHCH₃) functional group. Carbamates are widely used as insecticides, herbicides, or enzyme inhibitors due to their ability to interact with acetylcholinesterase or other biological targets . The butoxy substituent likely enhances lipophilicity compared to shorter-chain analogs, influencing solubility, bioavailability, and environmental persistence.

Properties

CAS No.

3978-69-6

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

(4-butoxyphenyl) N-methylcarbamate

InChI

InChI=1S/C12H17NO3/c1-3-4-9-15-10-5-7-11(8-6-10)16-12(14)13-2/h5-8H,3-4,9H2,1-2H3,(H,13,14)

InChI Key

DDBBWBHJQVDNHM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)OC(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butoxyphenyl methylcarbamate can be synthesized through several methods. One common approach involves the reaction of 4-butoxyphenol with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of 4-butoxyphenyl methylcarbamate often involves large-scale reactions using automated systems to ensure consistency and purity. The process may include steps such as purification through recrystallization or distillation to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Butoxyphenyl methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4-Butoxyphenyl methylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-butoxyphenyl methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-butoxyphenyl methylcarbamate with structurally related carbamates:

Compound Name Substituent (Position) Functional Group Molecular Weight (g/mol) Key Properties
4-Butoxyphenyl methylcarbamate Butoxy (para) Methylcarbamate ~225.3 (estimated) High lipophilicity
3-Isopropylphenyl methylcarbamate Isopropyl (meta) Methylcarbamate 223.3 Insecticidal activity
Methyl (4-methylphenyl)sulfonylcarbamate Methyl (para) Sulfonylcarbamate (–SO₂–O–CO–NHCH₃) 243.3 Polar, sulfonyl enhances stability
Benzyl N-[Cyano(4-methoxyphenyl)methyl]carbamate Methoxy (para), Cyano Benzyl carbamate 296.3 Pharmaceutical intermediate

Physicochemical Properties

  • Lipophilicity : The butoxy group in 4-butoxyphenyl methylcarbamate increases logP compared to shorter-chain analogs like 3-isopropylphenyl methylcarbamate (logP ~2.5 vs. ~2.1), favoring membrane permeability but reducing aqueous solubility .
  • Stability : Sulfonylcarbamates (e.g., Methyl (4-methylphenyl)sulfonylcarbamate) exhibit higher hydrolytic stability due to electron-withdrawing sulfonyl groups, whereas alkyloxy carbamates like 4-butoxyphenyl methylcarbamate may degrade faster under acidic/basic conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Butoxyphenyl methylcarbamate in laboratory settings?

  • Methodological Answer: A two-step synthesis is commonly employed. First, 4-butoxyphenol is reacted with methyl isocyanate under anhydrous conditions in the presence of a catalyst like triethylamine. Alternatively, aryl carbamates can be synthesized via carbonate intermediates, as demonstrated in the pyrolysis of aryl N-methyl carbamates to methyl isocyanate (MIC) derivatives . Purification is typically achieved using column chromatography with ethyl acetate/hexane gradients.

Q. How can researchers analyze the purity and structural integrity of 4-Butoxyphenyl methylcarbamate?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity. Structural confirmation is achieved via 1^1H and 13^13C NMR spectroscopy, focusing on carbamate carbonyl signals (~155 ppm) and aromatic proton environments. Mass spectrometry (ESI-MS or GC-MS) further validates molecular weight .

Q. What safety protocols are critical when handling 4-Butoxyphenyl methylcarbamate in the laboratory?

  • Methodological Answer: Despite limited hazard data for this specific compound, general carbamate handling guidelines apply: use fume hoods, nitrile gloves, and eye protection. Store in airtight containers at 4°C to prevent hydrolysis. Emergency procedures for skin/eye contact include immediate rinsing with water for 15 minutes, followed by medical evaluation .

Q. How does the butoxy substituent influence the compound’s physicochemical properties compared to other phenyl methylcarbamates?

  • Methodological Answer: The butoxy group increases lipophilicity (logP ~2.8), enhancing membrane permeability. This is confirmed via octanol-water partition experiments. Compared to shorter alkoxy chains (e.g., methoxy), the butoxy group also reduces hydrolysis rates at pH 7.4, as shown in stability studies .

Advanced Research Questions

Q. What mechanistic insights exist regarding 4-Butoxyphenyl methylcarbamate’s inhibition of acetylcholinesterase (AChE)?

  • Methodological Answer: Like bendiocarb and methiocarb, this compound acts as a reversible AChE inhibitor. Kinetic studies (e.g., Ellman assay) reveal competitive inhibition patterns. Molecular docking simulations suggest the butoxy group occupies the peripheral anionic site, while the carbamate moiety covalently binds the catalytic serine .

Q. How can computational models resolve contradictions in reported IC50_{50} values across biological assays?

  • Methodological Answer: Discrepancies may arise from assay pH, temperature, or enzyme source (e.g., human vs. insect AChE). Quantum mechanics/molecular mechanics (QM/MM) models can predict protonation states and binding affinities under varying conditions. Cross-validate computational results with standardized assays (e.g., pH-controlled spectrophotometry) .

Q. What advanced techniques identify environmental degradation products of 4-Butoxyphenyl methylcarbamate?

  • Methodological Answer: Hydrolysis pathways are studied using LC-MS/MS under acidic (pH 3), neutral (pH 7), and alkaline (pH 10) conditions. Major products include 4-butoxyphenol and methylamine. Photodegradation is assessed via UV irradiation (254 nm) followed by GC-MS analysis of volatile byproducts like CO2_2 .

Q. What strategies optimize the compound’s selectivity for target enzymes over off-target proteins?

  • Methodological Answer: Structure-activity relationship (SAR) studies compare analogs with varied substituents (e.g., chloro, methylthio). Fluorogenic assays using human AChE vs. butyrylcholinesterase (BChE) quantify selectivity. Crystallography of enzyme-inhibitor complexes guides rational design .

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